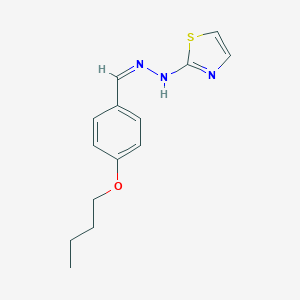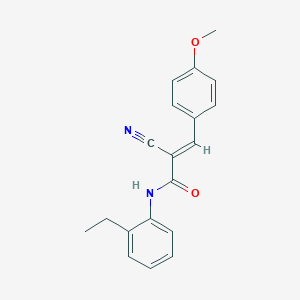![molecular formula C21H23F3N4O3 B255302 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, which play a crucial role in the immune system. TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Wirkmechanismus
6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one works by inhibiting the activity of BTK, a key enzyme involved in B-cell signaling pathways. BTK is essential for the survival and proliferation of B cells, and its dysregulation has been implicated in various diseases. By inhibiting BTK, this compound can disrupt B-cell signaling and prevent the activation and proliferation of B cells, which may lead to the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (cell death) in B-cell malignancies, and to inhibit the growth and proliferation of cancer cells. In autoimmune disorders, this compound has been shown to reduce the production of inflammatory cytokines and to suppress the activation of immune cells. In inflammatory conditions, this compound has been shown to reduce airway inflammation and to improve lung function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one for lab experiments is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound also has good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration, which make it a viable option for in vivo studies. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one. In cancer research, this compound could be further studied in combination with other therapies, such as chemotherapy and immunotherapy, to improve its efficacy and reduce the risk of drug resistance. In autoimmune disorders, this compound could be studied in more specific disease models to better understand its mechanism of action and potential therapeutic applications. In inflammatory conditions, this compound could be studied in more diverse patient populations to assess its safety and efficacy in different disease settings. Overall, this compound represents a promising avenue for the development of novel therapeutics in various diseases.
Synthesemethoden
The synthesis of 6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves several steps, including the reaction of 4-(diethylamino)benzaldehyde with 3-pyridinecarboxylic acid, followed by the addition of trifluoromethyl isocyanate and subsequent reduction with sodium borohydride. The final product is obtained through recrystallization and purification processes. The synthesis method of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been studied in autoimmune disorders, such as rheumatoid arthritis and lupus, where it has demonstrated anti-inflammatory effects. Additionally, this compound has been studied in inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD), where it has shown potential for reducing airway inflammation and improving lung function.
Eigenschaften
Molekularformel |
C21H23F3N4O3 |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridine-3-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C21H23F3N4O3/c1-3-28(4-2)15-9-7-13(8-10-15)17-16(18(29)14-6-5-11-25-12-14)20(31,21(22,23)24)27-19(30)26-17/h5-12,16-17,31H,3-4H2,1-2H3,(H2,26,27,30) |
InChI-Schlüssel |
XCUBUHGHBHQVCH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CN=CC=C3 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)


![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)

![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)
![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)


![3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)